molecular formula C13H8F3N3S B11831723 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine CAS No. 51420-77-0

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine

Cat. No.: B11831723
CAS No.: 51420-77-0
M. Wt: 295.28 g/mol
InChI Key: MMUFXEFRCSGILP-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common approach includes the formation of the naphthyridine core followed by the introduction of the thiophene and trifluoromethyl substituents. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthyridine core and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthyridine core.

Scientific Research Applications

5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiophene ring may participate in π-π interactions. These interactions can modulate biological activities and lead to specific effects in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
  • 5-(Trifluoromethyl)thiophen-2-yl]methanol

Uniqueness

Compared to similar compounds, 5-(Thiophen-2-yl)-7-(trifluoromethyl)-1,8-naphthyridin-2-amine stands out due to its naphthyridine core, which provides additional sites for chemical modification and potential interactions. The presence of both the thiophene ring and the trifluoromethyl group further enhances its reactivity and versatility in various applications.

Properties

CAS No.

51420-77-0

Molecular Formula

C13H8F3N3S

Molecular Weight

295.28 g/mol

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C13H8F3N3S/c14-13(15,16)10-6-8(9-2-1-5-20-9)7-3-4-11(17)19-12(7)18-10/h1-6H,(H2,17,18,19)

InChI Key

MMUFXEFRCSGILP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC3=C2C=CC(=N3)N)C(F)(F)F

Origin of Product

United States

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